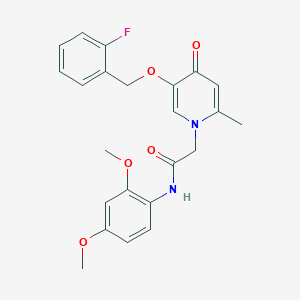

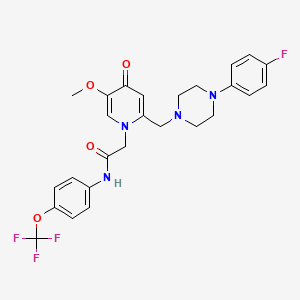

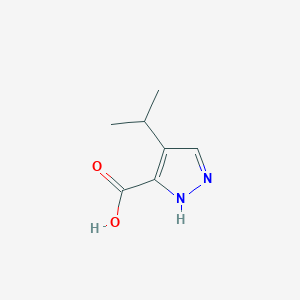

N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide” is a compound that contains a sulfonamide motif . Sulfonamides are well-known motifs in medicinal chemistry and form a large family of antibacterial agents, as well as being found in numerous other drugs . They are known to exhibit a range of pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents:

- For instance, phosphatidylinositol 3-kinase (PI3K) inhibitors, crucial for cancer treatment, often contain sulfonamide moieties .

Organic Synthesis Applications

Beyond medicinal chemistry, sulfonamides serve as versatile tools in synthetic chemistry:

Activating Group:Wirkmechanismus

Target of Action

The compound N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide, also known as N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]PROPANE-1-SULFONAMIDE, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, nerve function, and the synthesis of folic acid, respectively .

Mode of Action

Sulfonamides, including our compound of interest, are known to inhibit the activity of carbonic anhydrase and dihydropteroate synthetase . They do this by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from carrying out their normal function . This results in a disruption of the processes that these enzymes are involved in, such as the regulation of pH and fluid balance (in the case of carbonic anhydrase) and the synthesis of folic acid (in the case of dihydropteroate synthetase) .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial cofactor for the synthesis of nucleic acids . This can inhibit the growth and proliferation of cells, particularly rapidly dividing cells .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and are widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by the pH of the urine .

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide can lead to a variety of effects at the molecular and cellular level. These can include changes in pH and fluid balance, as well as inhibition of cell growth and proliferation due to the disruption of folic acid synthesis .

Action Environment

The action of N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption, distribution, and elimination . Additionally, the presence of other drugs can affect the pharmacokinetics of sulfonamides through drug-drug interactions .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-2-7-19(16,17)14-10-8-12-11(13-9-10)15-3-5-18-6-4-15/h8-9,14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCXDQXAKGMOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide](/img/structure/B2769540.png)

![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)